molecular formula C17H21ClN4O2 B2420778 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097860-20-1

3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2420778
CAS No.: 2097860-20-1
M. Wt: 348.83
InChI Key: GRBVHTLXDIWRFO-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-24-16-8-3-12(18)11-15(16)21-17(23)20-13-4-6-14(7-5-13)22-10-2-9-19-22/h2-3,8-11,13-14H,4-7H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBVHTLXDIWRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H13ClN4O2S
  • Molecular Weight : 348.81 g/mol
  • CAS Number : 790263-76-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. Notably, pyrazole derivatives have been shown to exhibit significant inhibitory activity against several key proteins, including:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : A receptor that plays a critical role in the proliferation of cancer cells.
  • Aurora-A kinase : Involved in cell division and cancer progression.

Pharmacological Effects

Research indicates that 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea exhibits a range of pharmacological effects:

Antitumor Activity

Studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. For instance, compounds similar to 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea have shown effectiveness against various cancer cell lines, including melanoma and lung cancer cells .

Anti-inflammatory Activity

The compound has also been reported to possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole compounds. The ability to inhibit bacterial growth has been documented, with some derivatives showing activity against both gram-positive and gram-negative bacteria .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activity in synthesized pyrazole derivatives.
Mammino & Bilonda (2014)Evaluated antimalarial activity of chloroquine-pyrazole analogues, showing significant in vitro efficacy against Plasmodium falciparum.
Recent Review (2024)Summarized the SAR (structure-activity relationship) of pyrazole derivatives, emphasizing their role as antitumor agents due to their inhibitory effects on key kinases .

Scientific Research Applications

The biological activity of 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is attributed to its interaction with various molecular targets involved in disease processes. Notable activities include:

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. Specific kinases targeted include:

  • BRAF(V600E) : Frequently mutated in melanoma.
  • EGFR : Critical for the growth of various cancers.
  • Aurora-A kinase : Involved in cell division and tumor progression.

Studies have shown that derivatives of this compound can effectively inhibit tumor growth in various cancer cell lines, including melanoma and lung cancer cells.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases, where it can help reduce inflammation and associated symptoms.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has shown efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in various applications:

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of melanoma cells by targeting the BRAF(V600E) mutation. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
  • Anti-inflammatory Mechanisms :
    • Research published in Pharmacology Reports showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in animal models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Studies :
    • A paper in Antibiotics explored the antibacterial effects of pyrazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli, reporting notable inhibition zones indicating effective antimicrobial activity.

Summary Table of Biological Activities

Activity TypeMechanism/TargetReferences
AntitumorInhibition of BRAF(V600E), EGFRJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPharmacology Reports
AntimicrobialInhibition against gram-positive/negative bacteriaAntibiotics

Q & A

Q. What are the optimal synthetic routes for 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and substitution processes. Key steps include coupling the chloro-methoxyphenyl moiety with the pyrazole-substituted cyclohexyl group via urea bond formation. Optimization focuses on:

  • Temperature control : Maintaining 60–80°C during coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Using carbodiimide-based catalysts (e.g., EDC/HOBt) to activate carboxyl intermediates .
  • Purity assessment : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., chloro-methoxyphenyl protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 388.12) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Q. How can preliminary biological activity screening be designed for this compound?

Initial assays should target:

  • Kinase inhibition : Use fluorescence-based kinase assays (e.g., EGFR or MAPK) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility : Measure in PBS or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the compound's stability under physiological conditions?

A split-plot design with variables:

  • pH : Test stability at pH 2.0 (simulating stomach acid) and pH 7.4 (blood) over 24 hours .
  • Temperature : Incubate at 37°C (physiological) vs. 4°C (control) .
  • Analysis : Monitor degradation via HPLC and LC-MS to identify breakdown products .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) based on pyrazole and urea moieties .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) of substituents (Cl, OCH3_3) with bioactivity data .
  • MD simulations : Assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological data for similar urea derivatives?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics alongside enzymatic assays .
  • Structural analogs : Synthesize and test derivatives with single-substituent changes to isolate functional group contributions .

Q. How does the pyrazole-cyclohexyl group influence the compound's pharmacokinetic properties?

  • LogP : Measure via shake-flask method; pyrazole’s hydrophobicity may increase membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the cyclohexyl group .
  • Plasma protein binding : Use ultrafiltration to quantify unbound fraction .

Methodological Notes

  • Synthetic reproducibility : Replicate reactions ≥3 times to account for solvent lot variability .
  • Data validation : Use positive/negative controls in bioassays (e.g., staurosporine for kinase inhibition) .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.